molecular formula C12H11F7N2O2 B14734903 Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate CAS No. 5226-22-2

Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate

Cat. No.: B14734903
CAS No.: 5226-22-2
M. Wt: 348.22 g/mol
InChI Key: FSOWYDGXZJPNAK-UHFFFAOYSA-N
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Description

Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and resistance to metabolic degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate typically involves the reaction of hexafluoropropylene with hexafluoroacetone, followed by hydrogenation to produce 1,1,1,3,3,3-hexafluoro-2-propanol . This intermediate is then reacted with 4-fluoroaniline and ethyl chloroformate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new fluorinated derivatives.

Scientific Research Applications

Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity, leading to effective inhibition or modulation of the target’s activity. The compound’s high stability ensures prolonged action and reduced metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate stands out due to its specific combination of fluorine atoms and functional groups, providing unique reactivity and stability. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research and industrial processes.

Properties

CAS No.

5226-22-2

Molecular Formula

C12H11F7N2O2

Molecular Weight

348.22 g/mol

IUPAC Name

ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate

InChI

InChI=1S/C12H11F7N2O2/c1-2-23-9(22)21-10(11(14,15)16,12(17,18)19)20-8-5-3-7(13)4-6-8/h3-6,20H,2H2,1H3,(H,21,22)

InChI Key

FSOWYDGXZJPNAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)F

Origin of Product

United States

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